PFM01 - 406710-59-6

PFM01

Catalog Number: EVT-3174110
CAS Number: 406710-59-6
Molecular Formula: C14H15NO2S2
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PFM01 is classified as a small molecule inhibitor with the chemical formula C14H15NO2SC_{14}H_{15}NO_{2}S and a molecular weight of 293.40 g/mol. Its CAS number is 1558598-41-6, and it is derived from N-alkylated Mirin, a known inhibitor of MRE11 that selectively targets endonuclease activity without affecting exonuclease functions. The compound is commercially available from various suppliers, including Tocris Bioscience and Sigma-Aldrich .

Synthesis Analysis

The synthesis of PFM01 involves several key steps, typically starting from Mirin, which is then modified to enhance its specificity and potency against MRE11. The synthesis process includes:

  1. Alkylation: The introduction of an alkyl group to the Mirin structure to improve cell permeability and selectivity.
  2. Purification: Following synthesis, PFM01 is purified using High-Performance Liquid Chromatography (HPLC) to ensure a purity level exceeding 99% .
  3. Characterization: The final product undergoes characterization through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

PFM01's molecular structure features a core structure derived from Mirin, characterized by:

  • Functional Groups: A sulfonamide group that contributes to its inhibitory activity against MRE11.
  • Configuration: The compound's stereochemistry is crucial for its interaction with the target enzyme, influencing binding affinity and specificity.

The structural analysis indicates that PFM01 maintains a configuration conducive to effective binding at the active site of the MRE11 enzyme, thereby inhibiting its endonuclease activity.

Chemical Reactions Analysis

PFM01 primarily participates in biochemical reactions involving DNA repair mechanisms:

  1. Inhibition of MRE11: By binding to MRE11, PFM01 prevents the enzyme from processing DSBs, thereby altering the DNA repair pathway dynamics.
  2. Impact on DSB Resection: The inhibition leads to an enhancement of NHEJ while suppressing homologous recombination, which can be beneficial in certain therapeutic contexts where precise control over DNA repair pathways is desired .
Mechanism of Action

The mechanism of action for PFM01 revolves around its role as an MRE11 endonuclease inhibitor:

  1. Binding Affinity: PFM01 binds selectively to the active site of MRE11, blocking its ability to perform endonucleolytic cuts on DSBs.
  2. Alteration in Repair Pathways: By inhibiting MRE11, PFM01 shifts the balance from homologous recombination towards NHEJ, which can be exploited in cancer treatments where tumor cells are more reliant on one pathway over another for survival .

Relevant Data

Studies have shown that treatment with PFM01 can significantly reduce the efficiency of homologous recombination while enhancing NHEJ outcomes in cellular models.

Physical and Chemical Properties Analysis

PFM01 exhibits several notable physical and chemical properties:

These properties contribute to its utility in biochemical research settings.

Applications

PFM01 has several scientific applications:

  1. Cancer Research: As an inhibitor of DNA repair mechanisms, PFM01 is used in studies aimed at understanding tumor biology and developing novel cancer therapies.
  2. Genetic Studies: It serves as a tool for dissecting the roles of different DNA repair pathways in cellular processes.
  3. Drug Development: The compound's ability to modulate DNA repair pathways makes it a candidate for combination therapies aimed at sensitizing cancer cells to radiation or chemotherapy .
Molecular Mechanisms of MRE11 Endonuclease Inhibition

Structural Basis of PFM01-MRE11 Binding Dynamics

Active Site Interactions and Allosteric Modulation

PFM01 (N-alkylated mirin derivative) is a rationally designed inhibitor targeting the MRE11 endonuclease activity within the MRN (MRE11-RAD50-NBS1) complex. Its mechanism involves allosteric modulation rather than direct catalytic site blockage. Structural studies reveal that PFM01 binds to a pocket adjacent to the MRE11 nuclease domain, specifically interacting with the His61 loop (equivalent to His52 in P. furiosus Mre11 and His63 in humans) [2] [3]. This binding induces a conformational shift in the adjacent Asn93 loop (residues 93–97), displacing it into the single-stranded DNA (ssDNA)-binding groove of MRE11 [2] [6]. Consequently, the Asn93 loop sterically obstructs ssDNA substrate access to the endonuclease active site, inhibiting cleavage without affecting exonuclease function [1] [3].

The anchored plasticity approach used in PFM01's design exploits the rigidity of the His61 loop as an anchor point. N-alkyl substitutions (e.g., iso-butyl or sec-butyl chains) on PFM01’s rhodanine ring enable a ~7 Å spatial shift toward the MRE11 dimer interface. This repositioning is critical for locking the Asn93 loop into the ssDNA-binding groove, disrupting endonucleolytic processing of DNA hairpins and protein-adducted DNA ends [2] [3].

Comparative Analysis with Mirin Derivatives

PFM01’s specificity contrasts sharply with other mirin-based inhibitors:

  • Mirin: Primarily inhibits MRE11 exonuclease activity by binding near the His61 loop but lacks N-alkyl groups, leaving the Asn93 loop flexible [2].
  • PFM39: A mirin analog with an amino group substitution; retains exonuclease inhibition but spares endonuclease function, similar to mirin [2] [6].
  • PFM03: Shares PFM01’s N-alkylation but with a sec-butyl chain; exhibits overlapping endonuclease inhibition but distinct biophysical impacts on MRN dynamics [2].

Table 1: Comparative Inhibitor Profiles of Mirin Derivatives

CompoundTarget ActivityKey Structural FeatureEffect on MRN Conformation
MirinExonucleaseHydroxyl-styryl moietyPartial His61 loop immobilization
PFM39ExonucleaseAmino-styryl moietySimilar to mirin
PFM01EndonucleaseN-iso-butyl-rhodanineAsn93 loop displacement
PFM03EndonucleaseN-sec-butyl-rhodanineModerate Asn93 loop shift

Specificity for Endonuclease vs. Exonuclease Activity Inhibition

Conformational Changes in the MRN Complex

PFM01’s selectivity arises from its exploitation of substrate-specific MRN states. Endonuclease activity requires MRE11 to engage ssDNA or dsDNA–ssDNA junctions, which necessitates open DNA-binding grooves facilitated by RAD50 ATP hydrolysis [8] [9]. PFM01 stabilizes a conformation where RAD50’s ATP-bound "closed" state sterically clashes with ssDNA, preventing endonucleolytic cleavage [8] [9]. In contrast, exonuclease activity occurs at dsDNA ends, which are processed in a groove unaffected by PFM01-induced Asn93 loop displacement [1] [10].

Biophysical analyses (e.g., NMR, single-molecule FRET) confirm that PFM01:

  • Reduces dsDNA binding affinity by 8-fold but minimally impacts ssDNA binding [1].
  • Attenuates RAD50-driven DNA melting, a prerequisite for endonuclease activity [8].
  • Preserves MRN’s scaffolding functions (e.g., ATM activation, DNA tethering), as these rely on RAD50 coiled-coil domains uninvolved in PFM01 binding [9] [10].

Role of N-Alkyl Substitutions in Target Selectivity

The N-alkyl chain length and branching in PFM01 derivatives dictate inhibitory potency and selectivity:

  • Iso-butyl group (PFM01): Optimizes hydrophobic contacts with Leu59/Leu60 residues flanking the His61 loop, maximizing Asn93 loop displacement [2] [3].
  • Shorter alkyl chains (e.g., ethyl): Reduce steric bulk, weakening Asn93 loop obstruction and endonuclease inhibition [3].
  • Bulkier aromatic groups: Disrupt MRE11 dimer stability, impairing overall MRN function non-specifically [3].

Table 2: Functional Outcomes of PFM01-Mediated Endonuclease Inhibition

Cellular ProcessEffect of PFM01Mechanistic Basis
DSB repair pathway choice↑ NHEJ; ↓ HRBlocks endonuclease-mediated resection initiation [2]
Replication fork restartDelayed restart under stressPrevents MRE11 endonuclease cleavage of reversed forks [7]
cGAS-STING activationAttenuated IFN responseReduces cytosolic DNA from unrepaired breaks [4] [5]
Mitotic replisome disassemblyNo direct effect (vs. mirin’s exonuclease block)Spares exonuclease-mediated fork processing [10]

Properties

CAS Number

406710-59-6

Product Name

PFM01

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7-

InChI Key

GPURHDUTZUYAFI-GHXNOFRVSA-N

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S

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